Chemical structure and properties of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile
Chemical structure and properties of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile
An In-Depth Technical Guide to (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile: Structure, Properties, and Synthetic Insights
Foreword
This document provides a detailed technical overview of the heterocyclic compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile. As a Senior Application Scientist, the aim is to synthesize available data with established principles of medicinal and synthetic chemistry to offer a comprehensive guide for researchers and drug development professionals. Given the specialized nature of this molecule, this guide extrapolates from foundational pyrazole chemistry and data on analogous structures to present a robust working profile. All protocols and mechanistic discussions are grounded in established, verifiable chemical principles.
Introduction and Molecular Overview
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions and its metabolic stability.
The subject molecule is functionalized with four key substituents:
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An ethyl group at the N1 position, which can influence lipophilicity and steric interactions.
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A bromo group at the C4 position, which serves as a versatile synthetic handle for further chemical modification through cross-coupling reactions and can also participate in halogen bonding.
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An acetonitrile group at the C3 position, a functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.
These features make (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile a potentially valuable building block for the synthesis of more complex molecules with therapeutic potential.
Chemical Structure and Data
Caption: Chemical structure of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.
| Identifier | Value | Source |
| IUPAC Name | (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile | Chemdiv |
| CAS Number | 1310379-47-5 | ChemicalBook[1] |
| Molecular Formula | C₇H₈BrN₃ | Chemdiv[2] |
| Molecular Weight | 214.06 g/mol | Chemdiv[2] |
| SMILES | CCn1cc(c(CC#N)n1)[Br] | Chemdiv[2] |
| InChI Key | Not available |
Proposed Synthesis Pathway
Rationale: This synthetic strategy is predicated on the principle of building the pyrazole core first, followed by sequential functionalization. This approach allows for controlled introduction of the desired substituents and is generally high-yielding.
Caption: Proposed synthetic workflow for (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole
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Reaction: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).[3] Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (1.5 eq) dropwise.[3]
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Rationale: This is a standard N-alkylation of a pyrazole. DMF is an excellent polar aprotic solvent for this type of reaction, and K₂CO₃ is a mild and effective base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on ethyl iodide.
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Work-up & Purification: Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
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Reaction: To a cooled (0 °C) solution of phosphorus oxychloride (POCl₃, 3.0 eq) in DMF, add a solution of 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours.
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Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. The electrophilic Vilsmeier reagent, generated in situ from POCl₃ and DMF, attacks the electron-rich C3 position of the pyrazole ring.
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Work-up & Purification: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford the aldehyde, which can be used in the next step without further purification or recrystallized if necessary.
Step 3: Synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile
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Reaction: To a solution of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a mixture of dimethoxyethane (DME) and methanol, add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature.
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Rationale: This is a van Leusen reaction, which is a highly effective method for converting aldehydes to nitriles. TosMIC acts as a formyl anion equivalent, and the reaction proceeds through a tosyl-substituted oxazoline intermediate.
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Work-up & Purification: After completion, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the compound's structure and data from similar molecules.
Physicochemical Properties
| Property | Predicted Value | Rationale/Reference Analog |
| Appearance | White to off-white solid | Similar substituted pyrazoles are typically crystalline solids at room temperature.[4] |
| Melting Point | 100-115 °C | Based on the melting point of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile (102.0-110.0 °C).[4] |
| Boiling Point | >200 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in methanol, acetonitrile, ethyl acetate, dichloromethane. Sparingly soluble in water. | The presence of the polar nitrile and pyrazole core, along with the nonpolar ethyl and bromo groups, suggests solubility in a range of organic solvents. |
| logP | ~1.0 - 1.5 | The ethyl and bromo groups increase lipophilicity, while the pyrazole and nitrile groups contribute to polarity. |
Spectroscopic Characterization (Expected)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Expected Shifts (in CDCl₃):
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δ 7.5-7.8 (s, 1H, pyrazole C5-H)
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δ 4.1-4.3 (q, 2H, -N-CH₂-CH₃)
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δ 3.7-3.9 (s, 2H, -CH₂-CN)
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δ 1.4-1.6 (t, 3H, -N-CH₂-CH₃)
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Rationale: The chemical shifts are predicted based on standard values for protons in similar electronic environments. The pyrazole proton at C5 is expected to be a singlet in the aromatic region. The ethyl group should show a characteristic quartet and triplet, and the methylene protons of the acetonitrile group will appear as a singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Expected Shifts (in CDCl₃):
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δ 140-145 (pyrazole C5)
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δ 120-125 (pyrazole C3)
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δ 115-120 (-CN)
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δ 90-95 (pyrazole C4-Br)
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δ 45-50 (-N-CH₂)
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δ 15-20 (-CH₂-CN)
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δ 10-15 (-CH₃)
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Rationale: The carbon attached to the bromine (C4) is expected to be significantly shielded. The nitrile carbon will appear in its characteristic region.
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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Expected Peaks (cm⁻¹):
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2240-2260 (C≡N stretch, sharp, medium intensity)
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1500-1600 (C=N, C=C stretches in pyrazole ring)
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2850-3000 (C-H stretches from ethyl and methylene groups)
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Rationale: The most characteristic peak will be the nitrile stretch. Acetonitrile itself is a common solvent and building block in organic synthesis.[5]
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Mass Spectrometry (MS):
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Expected m/z:
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[M]+ and [M+2]+ peaks in an approximately 1:1 ratio, characteristic of a monobrominated compound.
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Expected exact mass for C₇H₈BrN₃: ~213.99 and ~215.99.
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Potential Applications and Reactivity
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile is not just a molecule in isolation; it is a versatile platform for the synthesis of a diverse array of more complex structures, particularly in the field of drug discovery.
Sources
- 1. 2-(4-bromo-1-ethyl-pyrazol-3-yl)acetonitrile | 1310379-47-5 [m.chemicalbook.com]
- 2. Compound (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile - Chemdiv [chemdiv.com]
- 3. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1 [chemicalbook.com]
- 4. 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
